molecular formula C28H22F2N4O4 B560021 PDK1 inhibitor CAS No. 1001409-50-2

PDK1 inhibitor

Cat. No.: B560021
CAS No.: 1001409-50-2
M. Wt: 516.5 g/mol
InChI Key: GCWCGSPBENFEPE-VWLOTQADSA-N
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Description

Pyruvate dehydrogenase kinase 1 inhibitors are compounds that inhibit the activity of pyruvate dehydrogenase kinase 1, an enzyme that plays a crucial role in cellular metabolism. Pyruvate dehydrogenase kinase 1 is responsible for phosphorylating and inactivating pyruvate dehydrogenase, which in turn regulates the conversion of pyruvate to acetyl coenzyme A, a key step in the tricarboxylic acid cycle. By inhibiting pyruvate dehydrogenase kinase 1, these compounds can modulate cellular energy metabolism, making them valuable in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyruvate dehydrogenase kinase 1 inhibitors often involves the creation of small molecule libraries through various synthetic routes. One common approach is the design and synthesis of 3-amino-1,2,4-triazine derivatives. These compounds are synthesized using a molecular hybridization approach, which involves the combination of different chemical moieties to create a library of potential inhibitors . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product.

Industrial Production Methods: Industrial production of pyruvate dehydrogenase kinase 1 inhibitors involves scaling up the synthetic routes used in laboratory settings. This often requires the optimization of reaction conditions to ensure consistent quality and yield. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the purity and concentration of the inhibitors. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyruvate dehydrogenase kinase 1 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of pyruvate dehydrogenase kinase 1 inhibitors include dichloroacetic acid, which is a well-known inhibitor of pyruvate dehydrogenase kinase 1, and various organic solvents and catalysts . The reaction conditions often involve controlled temperature and pressure to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions are typically small molecule inhibitors with high affinity and selectivity for pyruvate dehydrogenase kinase 1. These inhibitors can effectively modulate the activity of pyruvate dehydrogenase kinase 1, leading to changes in cellular metabolism and energy production .

Scientific Research Applications

Pyruvate dehydrogenase kinase 1 inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the regulation of cellular metabolism and the role of pyruvate dehydrogenase kinase 1 in various metabolic pathways. In biology, these inhibitors are valuable tools for investigating the mechanisms of metabolic diseases and identifying potential therapeutic targets .

In medicine, pyruvate dehydrogenase kinase 1 inhibitors are being explored as potential treatments for cancer, diabetes, and cardiovascular diseases. By modulating cellular energy metabolism, these inhibitors can induce apoptosis in cancer cells, reduce blood glucose levels in diabetic patients, and protect against myocardial ischemia . In industry, pyruvate dehydrogenase kinase 1 inhibitors are used in the development of new drugs and therapeutic agents, as well as in the production of biofuels and other bio-based products .

Mechanism of Action

The mechanism of action of pyruvate dehydrogenase kinase 1 inhibitors involves the inhibition of pyruvate dehydrogenase kinase 1 activity, which prevents the phosphorylation and inactivation of pyruvate dehydrogenase. This leads to an increase in the conversion of pyruvate to acetyl coenzyme A, enhancing the tricarboxylic acid cycle and oxidative phosphorylation . The molecular targets of these inhibitors include the active site of pyruvate dehydrogenase kinase 1 and other regulatory proteins involved in cellular metabolism .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1R)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCGSPBENFEPE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678515
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001409-50-2
Record name 1-[(3,4-Difluorophenyl)methyl]-2-oxo-N-{(1R)-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)oxy]-1-phenylethyl}-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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